molecular formula C13H10N4O3S B2447040 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-93-5

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2447040
CAS RN: 1019096-93-5
M. Wt: 302.31
InChI Key: YGCDWQQUTNJLBR-UHFFFAOYSA-N
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Description

The compound contains a [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl moiety, which is a type of benzothiazole derivative . Benzothiazoles are an important class of organic compounds that have been extensively studied due to their diverse biological activities .


Molecular Structure Analysis

The compound’s structure would be determined by its constituent parts, including a benzothiazole ring and a pyrazole ring. The exact structure would depend on the positions and orientations of these rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, benzothiazole derivatives are typically slightly soluble in water and soluble in alcohol and ether .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activities. Some benzothiazole derivatives are known to have certain hazards associated with them .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activities and potential applications. This could include more detailed studies of its mechanism of action, as well as the development of synthesis methods for producing the compound in a more efficient or environmentally friendly manner .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-17-8(2-3-14-17)12(18)16-13-15-7-4-9-10(20-6-19-9)5-11(7)21-13/h2-5H,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCDWQQUTNJLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide

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